D-Galactonic-1,4-lactam
Description
The term "D-Galactonic-1,4-lactam" refers to a cyclic amide derived from D-galactonic acid. Key properties include:
- Molecular formula: C₆H₁₀O₆
- Molecular weight: 178.14 g/mol
- Stereochemistry: γ-lactone configuration with a 1,4-intramolecular ester bond . D-Galactono-1,4-lactone is synthesized via thermal dehydration of D-galactonic acid or galactaric acid in dimethyl sulfoxide (DMSO) . It serves as a precursor in biochemical studies and sustainable material synthesis .
Properties
CAS No. |
117821-11-1 |
|---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4-,5+/m0/s1 |
InChI Key |
ZWFBJVLZKRFADK-NEEWWZBLSA-N |
Isomeric SMILES |
C([C@@H]([C@H]1[C@@H]([C@H](C(=O)N1)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(=O)N1)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactonic-1,4-lactam can be synthesized through the oxidation of D-galactose to D-galactonic acid, followed by cyclization to form the lactam. One common method involves the use of dilute acid hydrolysis of marine macroalgae biomass, such as Gelidium amansii, to produce D-galactose, which is then oxidized to D-galactonic acid using Pseudomonas putida . The final step involves the cyclization of D-galactonic acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using microbial strains capable of oxidizing D-galactose to D-galactonic acid. The subsequent cyclization step is achieved through controlled chemical reactions under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: D-Galactonic-1,4-lactam undergoes various chemical reactions, including:
Oxidation: Conversion of D-galactose to D-galactonic acid.
Cyclization: Formation of the lactam ring from D-galactonic acid.
Substitution: Reactions involving the replacement of functional groups within the lactam ring.
Common Reagents and Conditions:
Oxidizing Agents: Pseudomonas putida for selective oxidation of D-galactose.
Acid Catalysts: Dilute hydrochloric acid for hydrolysis of biomass.
Major Products:
D-Galactonic Acid: Intermediate product formed during the oxidation of D-galactose.
This compound: Final product formed through cyclization of D-galactonic acid.
Scientific Research Applications
D-Galactonic-1,4-lactam has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various cyclic monomers and polymers.
Biology: Studied for its role as a metabolite in human metabolic reactions.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive lactams.
Industry: Utilized in the production of biodegradable polymers and other value-added products.
Mechanism of Action
The mechanism of action of D-Galactonic-1,4-lactam involves its interaction with specific molecular targets and pathways. As a lactam, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzymatic activity. This property is particularly useful in the design of drugs targeting bacterial enzymes, such as β-lactamases .
Comparison with Similar Compounds
D-Galactaro-1,4-lactone
- Molecular formula : C₆H₇O₇
- Molecular weight : 191.12 g/mol
- Key differences: Contains an additional carboxyl group compared to D-Galactono-1,4-lactone, derived from galactaric acid (a dicarboxylic acid). This structural variation enhances its utility in biobased chemistry, particularly for synthesizing sustainable polymers .
- Synthesis: Produced by heating galactaric acid in DMSO, analogous to D-Galactono-1,4-lactone but requiring longer reaction times .
D-Glucono-1,4-lactone (CAS 1198-69-2)
- Molecular formula : C₆H₁₀O₆
- Molecular weight : 178.14 g/mol
- Key differences: Structural isomer of D-Galactono-1,4-lactone, differing in hydroxyl group stereochemistry. Widely used as a food additive (E575) and in pharmaceutical formulations due to its slow acid-release properties .
L-Galactono-1,4-lactone (CAS 1668-08-2)
- Molecular formula : C₆H₁₀O₆
- Molecular weight : 178.14 g/mol
- Key differences: Enantiomer of D-Galactono-1,4-lactone. Used as a substrate for studying L-fucono-1,5-lactonase enzymes, highlighting the role of stereochemistry in enzymatic specificity .
D-Ribono-1,4-lactam
- Relevance: A lactam analog mentioned in , synthesized from D-ribono-1,4-lactam. Unlike lactones, lactams contain a nitrogen atom in the ring, enabling applications in iminosugar synthesis (e.g., siastatin B, a glycosidase inhibitor). This underscores the broader utility of cyclic amides in medicinal chemistry .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Biobased Material Potential: D-Galactono-1,4-lactone and D-galactaro-1,4-lactone are critical intermediates for sustainable products. Their carboxyl and hydroxyl groups enable functionalization for polymers and catalysts .
Stereochemical Impact: Enantiomers like L-Galactono-1,4-lactone exhibit distinct biochemical interactions, emphasizing the need for precise stereocontrol in synthesis .
Lactam vs. Lactone Reactivity: Lactams (e.g., D-Ribono-1,4-lactam) show enhanced stability in acidic conditions compared to lactones, making them suitable for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
